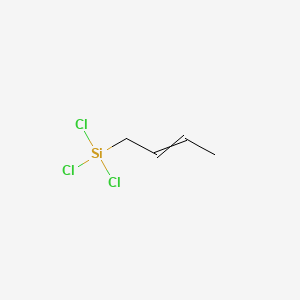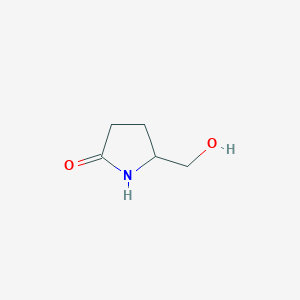
1H-Imidazole, polymer with (chloromethyl)oxirane
Übersicht
Beschreibung
“1H-Imidazole, polymer with (chloromethyl)oxirane” is a polymer that generally conforms to the formula: (C3H5ClO • C3H4N2)X . It is also known as Polyimidazole Glycidyl Ether .
Molecular Structure Analysis
The molecular structure of “1H-Imidazole, polymer with (chloromethyl)oxirane” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
It has been found and experimentally confirmed that the reactive dyes during the dyeing process of the cotton cationised with copolymer (chloromethyl)oxirane -1H-imidazole create covalent bonds due to a reaction with the hydroxyl group located in the modification agent instead of with the hydroxyl group in the glucopiranose ring .Wissenschaftliche Forschungsanwendungen
Cobalt Coordination Polymer Synthesis
1H-Imidazole polymers have been utilized in the synthesis of coordination polymers like [Co(1,4-ndc)(L)(H2O)]n. This polymer was characterized by IR and single-crystal X-ray diffraction, exhibiting a two-dimensional layer structure stabilized by hydrogen bonds (Cheng Guang, 2008).
Polymer Modification for Phosphate Synthesis
Poly(2-hydro-2-oxo-1,3,2-dioxaphosphorinane) was chlorinated and reacted with excess imidazole, creating a highly reactive polyesteramide. This polymer, when treated with N-hydroxyethyladenine, formed polyphosphates with N-oxoethyleneadenine in the side chains, characterized by NMR spectroscopy (G. Łapienis et al., 1987).
Fuel Cell Applications
Imidazolium polysulfone membranes doped with phosphoric acid have been prepared for high-temperature proton exchange membrane fuel cells. These membranes exhibited good proton conductivity and tensile strength at high temperatures, showing potential for fuel cell applications (Jingshuai Yang et al., 2012).
Petroleum-Collecting Agents
Imidazole-containing polymers have been synthesized as surfactants for petroleum collecting and dispersing. These polymers showed significant surface-active properties and were effective against various microbes, besides their utility in petroleum collection and dispersion (Ahmed H. Tantawy et al., 2017).
Polymer Electrolyte Fuel Cells
Novel fluorinated polymers bearing pendant imidazole groups have been developed for polymer electrolyte fuel cells (PEMFC) operating at low relative humidity. These polymers displayed unique properties, such as low water uptake and high proton conductivity, under varying temperature and humidity conditions (Guillaume Frutsaert et al., 2011).
Alkaline Anion Exchange Membranes
Imidazolium-type alkaline anion exchange membranes (Im-AAEMs) based on bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) have been developed. These membranes exhibited enhanced thermal and chemical stabilities and high conductivities, showing promise for fuel cell applications (J. Ran et al., 2012).
Copolymer Synthesis
Novel copolymers containing 2H-benzimidazol-2-one units were synthesized using N-C coupling reactions. These polymers were characterized for their solubility, film-forming properties, high glass transition temperatures, and good thermal stability, making them suitable for various applications (A. Mir et al., 2012).
Investigating Functionalized Organic Polymers
Resins containing pendant chloromethyl groups were modified with imidazole to investigate the existence of isolated functionalized sites. This study utilized ESR analysis and explored the reaction of the polymer-bound cobalt(II) complex with dioxygen (R. Drago et al., 1979).
Safety And Hazards
According to the safety data sheet, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The substance is classified as having acute toxicity (Category 4, Oral and Dermal), skin irritation (Category 2), and eye irritation (Category 2) .
Eigenschaften
IUPAC Name |
2-(chloromethyl)oxirane;1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H4N2/c4-1-3-2-5-3;1-2-5-3-4-1/h3H,1-2H2;1-3H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQKTMVNUGBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68797-57-9 | |
| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)oxirane;1H-imidazole | |
CAS RN |
84418-61-1, 68797-57-9 | |
| Record name | 1H-Imidazole, reaction products with epichlorohydrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, polymer with 2-(chloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Imidazole, polymer with (chloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















